molecular formula C12H15N5O3 B7067466 N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide

N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide

Cat. No.: B7067466
M. Wt: 277.28 g/mol
InChI Key: MBVMBROHKNBQLM-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of triazolopyrazines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazolopyrazine core and an oxolane moiety, contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c18-11(14-6-9-2-1-5-20-9)8-17-12(19)16-4-3-13-7-10(16)15-17/h3-4,7,9H,1-2,5-6,8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVMBROHKNBQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)N3C=CN=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide typically involves the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids. This reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.

    Attachment of the Oxolane Moiety: The oxolane moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of the triazolopyrazine core with an oxolane-containing reagent, such as oxolane-2-carboxylic acid, under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane moiety or the triazolopyrazine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Pharmaceuticals: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrazine core can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to target sites.

Comparison with Similar Compounds

Similar Compounds

    N-(oxolan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide: is similar to other triazolopyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the triazolopyrazine core and the oxolane moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

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